rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans
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Overview
Description
rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans is a chiral compound with significant interest in various scientific fields due to its unique structural properties. The presence of a trifluoromethyl group and a pyrrolidine ring makes it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and trifluoromethyl-containing reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving amination or reductive amination processes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or addition reactions.
Resolution of Racemic Mixture: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. The pyrrolidine ring provides structural rigidity, facilitating binding to target sites and influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans
- (2R,3R)-3-(methyl)pyrrolidine-2-carboxylic acid, trans
- (2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, cis
Uniqueness
rac-(2R,3R)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, trans is unique due to the combination of its trifluoromethyl group and the trans configuration of the pyrrolidine ring. This configuration imparts distinct stereochemical properties, influencing its reactivity and interaction with biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
2242747-92-6 |
---|---|
Molecular Formula |
C6H8F3NO2 |
Molecular Weight |
183.1 |
Purity |
95 |
Origin of Product |
United States |
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